2-(2-Ethylphenyl)-2-fluoroacetic acid
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Overview
Description
2-(2-Ethylphenyl)-2-fluoroacetic acid is an organic compound that belongs to the class of fluoroacetic acids It is characterized by the presence of a fluorine atom attached to the acetic acid moiety, along with an ethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)-2-fluoroacetic acid typically involves the introduction of a fluorine atom into the acetic acid structure. One common method is the fluorination of 2-(2-Ethylphenyl)acetic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as purification and isolation to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Ethylphenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethylphenyl)acetic acid: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluoroacetic acid: Lacks the ethyl-substituted phenyl group, leading to different reactivity and applications.
Uniqueness
2-(2-Ethylphenyl)-2-fluoroacetic acid is unique due to the presence of both the ethyl-substituted phenyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H11FO2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(2-ethylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H11FO2/c1-2-7-5-3-4-6-8(7)9(11)10(12)13/h3-6,9H,2H2,1H3,(H,12,13) |
InChI Key |
SBFJIJJCEDIGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(=O)O)F |
Origin of Product |
United States |
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